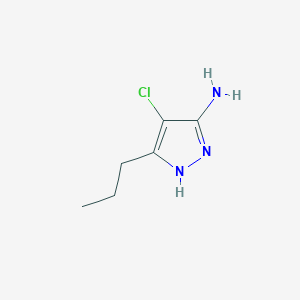
Methyl 4-bromo-2-(hydroxymethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-2-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 2-position. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-(hydroxymethyl)benzoate typically involves the esterification of 4-bromo-2-(hydroxymethyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-2-(hydroxymethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 4-bromo-2-carboxybenzoic acid.
Reduction: Methyl 2-(hydroxymethyl)benzoate.
Substitution: Methyl 4-methoxy-2-(hydroxymethyl)benzoate.
Applications De Recherche Scientifique
Methyl 4-bromo-2-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the manufacture of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of Methyl 4-bromo-2-(hydroxymethyl)benzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromo-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
Methyl 4-bromobenzoate: Lacks the hydroxymethyl group.
Methyl 4-(bromomethyl)benzoate: Has a bromomethyl group instead of a hydroxymethyl group.
Uniqueness
Methyl 4-bromo-2-(hydroxymethyl)benzoate is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H9BrO3 |
|---|---|
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
methyl 4-bromo-2-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4,11H,5H2,1H3 |
Clé InChI |
BZZVRAAXRHGYBN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


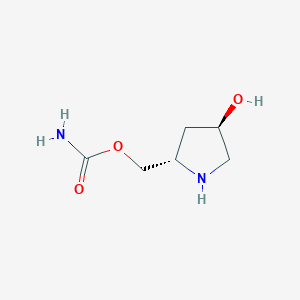
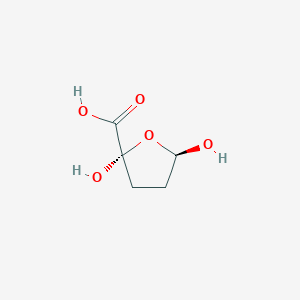


![2-(2-Bromobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12868154.png)

![4-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12868170.png)
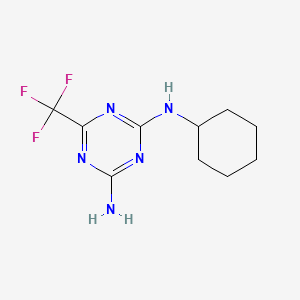
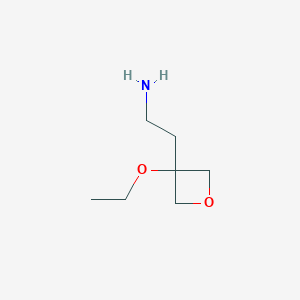
![2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12868211.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B12868217.png)

![2-[(2,5-Dichlorophenyl)thio]acetyl chloride](/img/structure/B12868231.png)
